N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]quinoline-8-sulfonamide
Description
Background and Significance of N-[2-(2,5-Dimethylfuran-3-yl)-2-Hydroxyethyl]quinoline-8-Sulfonamide
The compound this compound (molecular formula: C₁₉H₂₁N₃O₄S , molecular weight: 395.45 g/mol ) belongs to the quinoline-sulfonamide class of molecules, which are renowned for their diverse biological activities. Quinoline derivatives are historically significant in antimalarial therapies, while sulfonamides are foundational in antibiotic development. The integration of a 2,5-dimethylfuran-3-yl group into this structure introduces a heterocyclic aromatic system that may enhance binding affinity to biological targets through π-π stacking and hydrogen-bonding interactions.
Recent advances in computational chemistry have enabled the rational design of such hybrids. For instance, molecular docking studies on analogous quinoline-8-sulfonamide derivatives have demonstrated strong interactions with enzymatic targets like pyruvate kinase M2 (PKM2), a key regulator of cancer metabolism. The hydroxyl group in the side chain further provides a site for potential derivatization, making this compound a versatile scaffold for structure-activity relationship (SAR) studies.
Scope and Objectives of the Research
This article aims to:
- Systematically analyze the structural and physicochemical properties of this compound.
- Review synthetic methodologies for analogous quinoline-sulfonamide hybrids.
- Evaluate the compound’s potential applications in medicinal chemistry and materials science.
The exclusion of pharmacokinetic and safety data aligns with the focus on fundamental chemical attributes and research utility.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-9-14(12(2)23-11)15(20)10-19-24(21,22)16-7-3-5-13-6-4-8-18-17(13)16/h3-9,15,19-20H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPWCROGBRJKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]quinoline-8-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis or catalytic hydrogenation of 5-hydroxymethylfurfural.
Quinoline Synthesis: The quinoline ring can be prepared using methods like the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chlorides under basic conditions.
Coupling Reactions: The final step involves coupling the furan and quinoline derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]quinoline-8-sulfonamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of quinoline derivatives, including N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]quinoline-8-sulfonamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study investigated several quinoline-sulfonamide derivatives for their anticancer properties against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells. The results showed that certain derivatives demonstrated high activity comparable to established chemotherapeutics like cisplatin and doxorubicin. Notably, the compound's mechanism involved modulation of cell cycle regulators such as P53 and P21, alongside alterations in apoptosis-related gene expression (BCL-2 and BAX) .
Antibacterial Applications
In addition to anticancer properties, this compound has shown promise as an antibacterial agent. Its efficacy against multidrug-resistant bacteria is particularly noteworthy.
Case Study: Antibacterial Activity
Research has demonstrated that quinoline-sulfonamide complexes exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be low, indicating potent antibacterial effects . For instance, hybrid complexes derived from quinoline showed inhibition zones of up to 25 mm against Candida albicans and effective MIC values against E. coli .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Quinoline Core : This is often achieved through cyclization reactions involving substituted anilines.
- Introduction of the Sulfonamide Group : This step generally involves the reaction of the synthesized quinoline derivative with sulfonyl chlorides under basic conditions.
- Functionalization with 2,5-Dimethylfuran : The final product is obtained by introducing the furan moiety via nucleophilic substitution or coupling reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound could modulate pathways related to oxidative stress or signal transduction.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Quinoline Derivatives
The quinoline scaffold is shared with 8-quinolinyl triflate (quinoline-8-yl trifluoromethanesulfonate, ). Key differences include:
- Functional Groups: The target compound contains a sulfonamide group (-SO₂NH-), while 8-quinolinyl triflate has a triflate (-OSO₂CF₃) group. Triflates are highly reactive leaving groups in cross-coupling reactions, whereas sulfonamides are typically stable and bioactive .
Sulfonamides vs. Azoamidines
lists water-soluble azoamidine initiators (e.g., 2,2’-azobis[N-(4-chlorophenyl)-2-methylpropionamidine] dihydrochloride). While these are polymerization initiators, comparisons can be drawn based on functional groups:
- Sulfonamide (-SO₂NH-) vs. Amidines (-C(NH)NH₂) : Sulfonamides are less basic and more resistant to hydrolysis than amidines, which are protonated in aqueous solutions, enhancing water solubility .
- Applications : Azoamidines in are used for radical-initiated polymerizations, whereas sulfonamides like the target compound are more commonly associated with biological activity (e.g., carbonic anhydrase inhibition).
Physicochemical Properties (Hypothetical Analysis)
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]quinoline-8-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of quinoline derivatives with sulfonamide components. The structure can be characterized using various spectroscopic techniques such as NMR and FTIR, which confirm the presence of both the quinoline and sulfonamide moieties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in terms of its antimicrobial properties. Quinoline and sulfonamide derivatives are known for their significant pharmacological effects, including antibacterial, antifungal, and antiprotozoal activities.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit promising antimicrobial activity. For instance:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains. A study reported that hybrid quinoline-sulfonamide complexes demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 21 mm and minimum inhibitory concentrations (MIC) as low as 19.04 × 10⁻⁵ mg/mL .
- Antifungal Activity : Similar compounds have also displayed antifungal properties, particularly against Candida albicans, with notable inhibition zones indicating strong efficacy .
The mechanism of action for quinoline-sulfonamide compounds often involves the inhibition of key enzymes or pathways in microbial organisms. For instance:
- Carbonic Anhydrase Inhibition : Some studies suggest that these compounds may act as inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes in pathogens .
- Inhibition of Photosynthetic Electron Transport : Certain quinoline derivatives have been shown to inhibit photosynthetic electron transport in chloroplasts, which could be relevant for their antibacterial activity against mycobacterial species .
Case Studies
Several case studies have highlighted the effectiveness of related compounds:
- Quinoline-2-carboxamides : A series of substituted quinoline derivatives were tested against Mycobacterium tuberculosis, showing higher activity than standard treatments such as isoniazid .
- Hybrid Complexes : The synthesis of hybrid quinoline-sulfonamide complexes with metal ions (e.g., cadmium) has resulted in enhanced biological activity compared to their non-metal counterparts, indicating a synergistic effect .
Data Summary
| Compound | Activity Type | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|---|
| QSC | Antibacterial | Staphylococcus aureus | 21 | 19.04 × 10⁻⁵ |
| QSC | Antibacterial | Escherichia coli | 19 | 609 × 10⁻⁵ |
| QSC | Antifungal | Candida albicans | 25 | 19.04 × 10⁻⁵ |
Q & A
Q. What are the key synthetic routes for preparing N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]quinoline-8-sulfonamide, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis typically involves three stages:
Quinoline Core Formation : Use the Skraup synthesis (aniline derivatives cyclized with glycerol and sulfuric acid) .
Sulfonamide Introduction : React the quinoline intermediate with sulfonyl chloride in the presence of pyridine to form the sulfonamide group .
Furan-Ethanol Sidechain Attachment : Employ nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Grignard reactions) to link the hydroxyethyl-dimethylfuran moiety.
- Critical Optimization :
- Competing sulfonation at alternative quinoline positions can be mitigated by controlling reaction temperature (0–5°C) and stoichiometric excess of sulfonyl chloride .
- Purification via column chromatography (ethyl acetate/petroleum ether gradients) or HPLC improves yield .
Q. How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR :
- Quinoline protons (C2-H and C4-H) appear as doublets at δ 8.5–9.0 ppm.
- The dimethylfuran group shows singlet peaks for methyl groups (δ 2.2–2.5 ppm) and furan ring protons (δ 6.0–6.5 ppm) .
- MS : A molecular ion peak at m/z ~420 (C21H22N2O3S) confirms the molecular formula.
- Contradiction Resolution : Unexpected peaks may arise from tautomerism in the sulfonamide group; deuterated solvent exchange experiments clarify this .
Advanced Research Questions
Q. How do steric and electronic properties of the 2,5-dimethylfuran substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Steric Effects : The dimethylfuran group creates a bulky environment, reducing accessibility for electrophilic attack at the quinoline core. Molecular docking simulations (e.g., AutoDock Vina) quantify steric hindrance .
- Electronic Effects : The furan’s electron-rich nature stabilizes charge-transfer interactions with biological targets (e.g., kinases). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity .
- Comparative Analysis : Replacing dimethylfuran with thiophene (as in ’s analog) increases lipophilicity (logP +0.3) but reduces hydrogen-bonding capacity .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound, particularly regarding polymorphism or twin domains?
- Methodological Answer :
- Crystallographic Challenges :
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions (e.g., 0.86:0.14 domain ratios observed in ).
- Polymorphism : Screen crystallization solvents (e.g., DMSO vs. acetonitrile) and employ synchrotron X-ray sources for high-resolution data .
- Validation : Compare experimental XRD patterns with simulated data (Mercury 4.0 software) to identify dominant polymorphs .
Q. How can computational models predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Degradation Pathways :
- Acidic conditions hydrolyze the sulfonamide group; basic conditions may oxidize the furan ring.
- Modeling Tools :
- Molecular Dynamics (MD) : Simulate degradation kinetics in explicit solvent (e.g., GROMACS) at pH 1–14 .
- Thermogravimetric Analysis (TGA) : Correlate computational predictions (e.g., Gaussian 09) with experimental weight-loss profiles to identify decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
